molecular formula C12H17N3OS B2567297 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide CAS No. 2034322-96-6

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide

Cat. No. B2567297
CAS RN: 2034322-96-6
M. Wt: 251.35
InChI Key: QRZFHCQHZRZXRF-UHFFFAOYSA-N
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Description

“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide”, also known as THP, is a synthetic compound that has gained attention for its potential applications in various fields of research. It is a part of the thiazole family, which has been widely used in medicinal chemistry to develop compounds for the treatment of human diseases .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .


Chemical Reactions Analysis

Thiazole rings have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Advantages and Limitations for Lab Experiments

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide has several advantages for use in lab experiments. It is a potent and selective agonist of the GABA-A receptor, making it a useful tool for studying the role of GABA in neurological disorders. This compound is also relatively stable and easy to synthesize, making it readily available for research purposes. However, this compound has some limitations in lab experiments. It has a short half-life, which can make it difficult to study its effects over prolonged periods of time. Additionally, this compound can have off-target effects on other receptors, which can complicate its interpretation in experiments.

Future Directions

There are several future directions for research on N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide. One area of interest is the development of more selective and potent this compound analogs that can be used to study the role of GABA in neurological disorders. Another area of interest is the investigation of this compound's potential use in combination with other drugs for the treatment of neurological disorders. Finally, the development of new methods for delivering this compound to the brain could improve its therapeutic potential.

Synthesis Methods

The synthesis of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide involves the reaction of thiazole-2-carboxylic acid with pyrrolidine and pent-4-enoyl chloride. The resulting product is then purified by column chromatography to obtain this compound in high purity. This method has been established as a reliable and efficient way to synthesize this compound for research purposes.

Scientific Research Applications

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)pent-4-enamide has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. This compound has also been investigated for its potential use in treating alcohol withdrawal symptoms and sleep disorders.

properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c1-2-3-4-11(16)14-10-5-7-15(9-10)12-13-6-8-17-12/h2,6,8,10H,1,3-5,7,9H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZFHCQHZRZXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1CCN(C1)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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